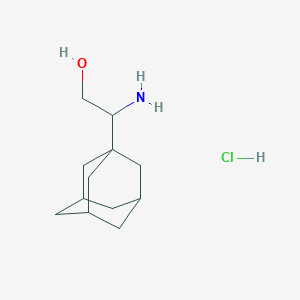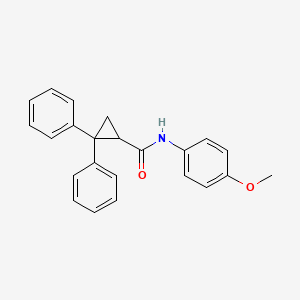
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of TYK2, JAK1, and JAK2 kinases. These kinases are involved in the activation of the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By inhibiting these kinases, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. Additionally, it has been shown to suppress the differentiation and activation of T cells, which play a crucial role in the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for TYK2, JAK1, and JAK2 kinases. This allows for a more precise targeting of the JAK-STAT signaling pathway, minimizing the risk of off-target effects. However, one of the limitations of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for the research and development of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its efficacy and minimize side effects. Furthermore, the development of more soluble formulations of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and facilitate its administration in vivo.
Synthesis Methods
The synthesis of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the coupling of the benzyl and sulfonyl groups, and the final formation of the amide bond. The synthesis method has been described in detail in a scientific paper published by Bristol-Myers Squibb Company in 2018.
Scientific Research Applications
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been primarily studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have inhibitory effects on several kinases, including TYK2, JAK1, and JAK2, which are involved in the regulation of immune responses. Therefore, it has been investigated as a potential treatment for autoimmune diseases, such as psoriasis and rheumatoid arthritis.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)23-22(25)17-24(16-19-8-4-2-5-9-19)28(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQNANCRORWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)